2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide
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Overview
Description
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dichlorobenzoyl group, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)THIOUREA typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Materials Science: The compound could be studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano and dichlorobenzoyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)UREA: A similar compound with a urea moiety instead of a thiourea moiety.
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)AMINE: A similar compound with an amine moiety instead of a thiourea moiety.
Uniqueness
The presence of the thiourea moiety in 3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(2,4-DICHLOROBENZOYL)THIOUREA may confer unique properties, such as enhanced binding affinity to certain molecular targets or increased stability under specific conditions.
Properties
Molecular Formula |
C17H13Cl2N3OS2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-9-5-6-11(13(19)7-9)15(23)21-17(24)22-16-12(8-20)10-3-1-2-4-14(10)25-16/h5-7H,1-4H2,(H2,21,22,23,24) |
InChI Key |
ANCMZQVYHCUNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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